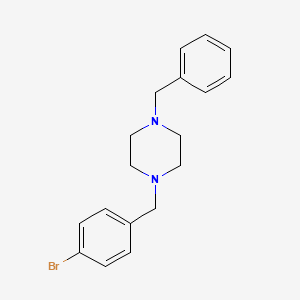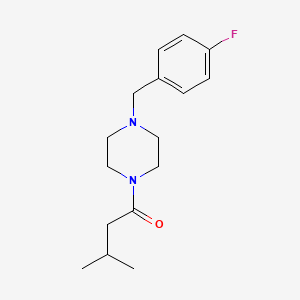
1-benzyl-4-(4-bromobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-(4-bromobenzyl)piperazine, commonly known as BBP, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. BBP is a small molecule that has been shown to have a range of biological effects, including antitumor, antiviral, and anti-inflammatory properties. In
Mechanism of Action
The mechanism of action of BBP is not fully understood, but it is thought to involve the inhibition of various signaling pathways within cells. BBP has been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell growth and proliferation. BBP has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
BBP has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that BBP can induce apoptosis (programmed cell death) in cancer cells, which is thought to be one of the mechanisms of its antitumor activity. BBP has also been shown to inhibit the replication of the hepatitis C virus and HIV in vitro. In addition, BBP has been shown to inhibit the production of inflammatory cytokines in vitro, which is thought to be one of the mechanisms of its anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
BBP has several advantages for lab experiments, including its small size, which allows it to easily penetrate cell membranes, and its relatively low toxicity. However, BBP also has some limitations, including its limited solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
For research on BBP include the identification of its molecular targets and the development of more potent and selective analogs. In addition, further studies are needed to determine the optimal dosing and administration of BBP for its therapeutic applications. Finally, research is needed to determine the potential side effects of BBP and to develop strategies to mitigate these effects.
Synthesis Methods
BBP can be synthesized through a variety of methods, including the reaction of 1-benzylpiperazine with 4-bromobenzyl chloride in the presence of a base such as sodium hydroxide. Other methods include the reaction of 1-benzylpiperazine with 4-bromobenzaldehyde in the presence of a reducing agent such as sodium borohydride. These methods have been optimized to produce high yields of BBP with high purity.
Scientific Research Applications
BBP has been studied extensively for its potential therapeutic applications. Research has shown that BBP has antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. BBP has also been shown to have antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV). In addition, BBP has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
1-benzyl-4-[(4-bromophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2/c19-18-8-6-17(7-9-18)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJUEFWUOICZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B5666940.png)
![5-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1H-1,2,3-benzotriazole](/img/structure/B5666958.png)
![2-ethyl-8-[(1-methyl-5-phenyl-1H-pyrazol-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5666962.png)
![9-(2-chlorobenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B5666963.png)
![[(3-cyano-6-cyclopropyl-4-phenyl-2-pyridinyl)thio]acetic acid](/img/structure/B5666969.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-3-phenylpropanamide](/img/structure/B5666977.png)
![5-[4-(2,3-dimethylphenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5666985.png)
![N-[2-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5666993.png)
![2-(3,5-difluorobenzyl)-8-(2-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5667010.png)
![9-[(1-allyl-5-oxo-3-pyrrolidinyl)carbonyl]-2-cyclopropyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5667020.png)
![(3R*,4S*)-1-{[(4-fluorobenzyl)(methyl)amino]acetyl}-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5667027.png)
![N-[2-(3-fluoro-4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]tetrahydrofuran-2-carboxamide](/img/structure/B5667034.png)
![N-(4-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5667042.png)